molecular formula C22H22N2O5S B2512971 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide CAS No. 1428350-82-6

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide

Cat. No.: B2512971
CAS No.: 1428350-82-6
M. Wt: 426.49
InChI Key: IVCPUMITXFUIDQ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
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Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C24H24N2O4S
Molecular Weight 436.5 g/mol
CAS Number 955698-30-3

The structure includes a furan ring and a tetrahydroisoquinoline moiety, which are known to influence biological activity through various interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroisoquinoline Core : This can be achieved via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
  • Acylation with Furan-2-carbonyl Group : The introduction of the furan-2-carbonyl group is performed through an acylation reaction involving furan-2-carbonyl chloride and the tetrahydroisoquinoline in the presence of a base like triethylamine.
  • Sulfonamide Formation : The final step involves the reaction with phenoxyethanesulfonamide to yield the target compound.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the sulfonamide group may facilitate hydrogen bonding with amino acid residues in target proteins. Additionally, the hydrophobic regions provided by the furan and tetrahydroisoquinoline structures suggest potential binding sites within enzyme active sites.

Antiviral Activity

Recent studies have indicated that compounds similar to this one exhibit antiviral properties. For instance, derivatives containing furan moieties have been identified as inhibitors of viral proteases such as SARS-CoV-2 main protease (Mpro) with promising IC50 values (e.g., 1.57 μM) . Although specific data on this exact compound is limited, structural similarities suggest potential antiviral efficacy.

Anti-inflammatory Properties

Research on related compounds has shown that furan-containing derivatives can exhibit anti-inflammatory activities. For example, certain substituted furan derivatives have demonstrated significant inhibition of pro-inflammatory cytokines in vitro . This suggests that this compound may possess similar anti-inflammatory effects.

Case Studies

  • SARS-CoV-2 Inhibition : A study focused on furan derivatives indicated that modifications in structure could lead to enhanced inhibitory activity against SARS-CoV-2 Mpro. The study highlighted how specific substitutions influenced potency and selectivity .
  • Anti-inflammatory Activity : Research has shown that compounds with similar structural motifs can reduce inflammation in experimental models by modulating cytokine expression and inhibiting NF-kB signaling pathways .

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c25-22(21-7-4-12-29-21)24-11-10-17-8-9-19(15-18(17)16-24)23-30(26,27)14-13-28-20-5-2-1-3-6-20/h1-9,12,15,23H,10-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCPUMITXFUIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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